molecular formula C14H11Cl2FO2S B1621855 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene CAS No. 244278-71-5

2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene

Cat. No. B1621855
M. Wt: 333.2 g/mol
InChI Key: ZJBXMTBRZXTWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CESF, and it has been widely studied for its potential use in various fields, including medicine, agriculture, and environmental science. In

Scientific Research Applications

Synthesis and Catalysis

  • The stereoselective synthesis of fluorostyrene derivatives through nucleophilic desulfinylation demonstrates the utility of α-fluorocarbenoids derived from similar compounds, suggesting potential applications in organic synthesis and materials science (Uno et al., 1992).
  • Research on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using bis(4-fluorophenyl)sulfone, indicates potential for fuel cell applications due to their high proton conductivity and mechanical properties (Bae et al., 2009).

Materials Science

  • The synthesis of partially sulfonated poly(arylene ether sulfone)s and their ability to self-assemble into micelles in aqueous solutions, leading to the growth of Cu2S nanowires under ambient conditions, underscores the potential of such compounds in nanomaterials synthesis and applications (Park et al., 2015).
  • The development of new polyimides derived from a diamine containing sulfone and oxyethylene units for use in flexible, transparent, and tough polyimide films with potential applications in advanced technologies and materials (Liaw et al., 1999).

properties

IUPAC Name

2-chloro-4-(2-chloro-2-phenylethyl)sulfonyl-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FO2S/c15-12-8-11(6-7-14(12)17)20(18,19)9-13(16)10-4-2-1-3-5-10/h1-8,13H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBXMTBRZXTWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC(=C(C=C2)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381510
Record name 2-Chloro-4-(2-chloro-2-phenylethanesulfonyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene

CAS RN

244278-71-5
Record name 2-Chloro-4-(2-chloro-2-phenylethanesulfonyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene
Reactant of Route 2
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.